3-Bromothiophene-2-boronic acid

Vue d'ensemble

Description

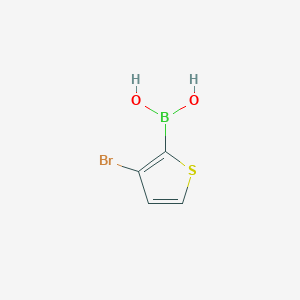

3-Bromothiophene-2-boronic acid is an organoboron compound that features a bromine atom and a boronic acid group attached to a thiophene ring. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-bromothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as acoustic dispensing technology have been explored to accelerate synthesis and improve efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromothiophene-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aryl Amines and Aryl Ethers: Formed through Chan-Lam coupling.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 3-Bromothiophene-2-boronic acid is its role as a reagent in organic synthesis. It is widely utilized in:

- Suzuki-Miyaura Coupling Reactions : This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of palladium catalysts. The versatility of this reaction makes it invaluable for synthesizing complex organic molecules and polymers .

- Chan-Lam Coupling : This reaction involves coupling boronic acids with amines or alcohols using copper catalysts, further expanding its utility in synthesizing diverse organic compounds.

| Reaction Type | Key Features | Common Catalysts |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds between aryl/vinyl halides | Palladium |

| Chan-Lam | Couples boronic acids with amines/alcohols | Copper |

Medicinal Chemistry

This compound has been investigated for its potential applications in drug discovery and development:

- Pharmaceutical Applications : It is explored for its role in synthesizing boron-containing drugs, which have shown promise in treating various diseases, including diabetes and cancer . The compound's ability to inhibit hormone-sensitive lipase positions it as a candidate for treating metabolic disorders such as obesity and dyslipidemia .

- Potential Therapeutic Uses : Research indicates that derivatives of boronic acids can be effective against conditions like insulin resistance, type 1 and type 2 diabetes, and certain cancers .

Material Science

In material science, this compound is used to develop advanced materials:

- Conjugated Polymers : It plays a crucial role in synthesizing conjugated polymers used in electronic and optoelectronic applications, including organic semiconductors and sensors .

- Organic Photovoltaics : The compound's properties allow it to contribute to the development of materials with enhanced electrical conductivity and light absorption capabilities.

Case Study 1: Synthesis of Biaryl Compounds

A recent study demonstrated the efficient synthesis of biaryl compounds using this compound through Suzuki-Miyaura coupling. The reaction yielded high purity products suitable for further functionalization, highlighting the compound's utility in creating complex molecular architectures essential for pharmaceuticals.

Case Study 2: Development of Boron-Based Therapeutics

Research has shown that derivatives of this compound exhibit inhibitory effects on hormone-sensitive lipase. This property has been leveraged to develop new therapeutic agents targeting metabolic syndromes, showcasing its potential in medicinal chemistry applications .

Mécanisme D'action

The mechanism of action of 3-bromothiophene-2-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparaison Avec Des Composés Similaires

Thiophene-2-boronic Acid: Lacks the bromine substituent but shares similar reactivity in cross-coupling reactions.

5-Bromo-2-thienylboronic Acid: Another brominated thiophene boronic acid with similar applications.

Uniqueness: 3-Bromothiophene-2-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring, which enhances its reactivity and versatility in various synthetic applications .

Activité Biologique

3-Bromothiophene-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role in drug discovery, especially as a scaffold for developing inhibitors against various biological targets.

- Molecular Formula : CHBBrOS

- Molecular Weight : 202.87 g/mol

- CAS Number : 162607-26-3

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Beta-lactamase Inhibition : This compound has shown promising activity as a beta-lactamase inhibitor, which is crucial for combating antibiotic resistance. It demonstrates significant inhibition against various beta-lactamases, including KPC-2 and CMY-2, with inhibition constants (K) in the low millimolar range .

- Anticancer Activity : Similar to other boronic acids, 3-bromothiophene derivatives have been investigated for their potential anticancer properties. Boron-containing compounds generally interfere with proteasome function, leading to apoptosis in cancer cells. Research indicates that they can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Antimicrobial Activity : The compound has been tested against various pathogens, showing effective inhibition of biofilm formation and bacterial growth. Notably, it outperformed traditional beta-lactamase inhibitors like clavulanic acid in certain assays .

- Cytotoxicity Assays : In cytotoxicity assays against different cancer cell lines, this compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Case Studies

- Case Study on Bacterial Resistance : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit beta-lactamases was pivotal in restoring the efficacy of beta-lactam antibiotics against these resistant strains .

- Anticancer Research : In a recent investigation involving various human cancer cell lines, derivatives of 3-bromothiophene were shown to induce apoptosis through the activation of caspase pathways. These findings suggest that further development could lead to novel therapeutic agents for cancer treatment .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBBrOS |

| Molecular Weight | 202.87 g/mol |

| Beta-lactamase Inhibition (K) | KPC-2: 0.069 mM; CMY-2: 0.03 mM |

| Cytotoxicity (IC50) | Varies by cell line |

Propriétés

IUPAC Name |

(3-bromothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTJETFCBPOSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376425 | |

| Record name | 3-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162607-26-3 | |

| Record name | B-(3-Bromo-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162607-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.